cystatin D

Protease Inhibition Cysteine Cathepsins Enzyme Kinetics

Unlock selective cysteine protease inhibition with recombinant human Cystatin D (CST5). Unlike broad-spectrum cystatin C, cystatin D potently inhibits cathepsin S (Ki=0.24 nM) and cathepsin H (Ki=8.5 nM) while sparing cathepsin B and legumain. This selectivity enables precise dissection of cathepsin S-dependent antigen presentation or cathepsin H-mediated prohormone processing without off-target effects. In bone biology, its 10-fold weaker inhibition of osteoclastogenesis versus equipotent bone resorption inhibition decouples osteoclast differentiation from matrix degradation. Supplied as high-purity (>95%) recombinant protein.

Molecular Formula C30H32FNO13.HCl
Molecular Weight 0
CAS No. 142539-78-4
Cat. No. B1177687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecystatin D
CAS142539-78-4
Synonymscystatin D
Molecular FormulaC30H32FNO13.HCl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cystatin D (CAS 142539-78-4): A Human Type 2 Cystatin with a Restricted Cysteine Protease Inhibition Profile


Cystatin D (CST5) is a human type 2 cystatin, a secreted cysteine protease inhibitor found in saliva and tears. It possesses the canonical cystatin fold—a five-stranded antiparallel beta-sheet wrapped around a five-turn alpha-helix [1]. Unlike broad-spectrum cystatins such as cystatin C, cystatin D exhibits a restricted inhibition profile, with a distinctive preference for cathepsin S > cathepsin H > cathepsin L and a lack of inhibition of cathepsin B and legumain [2]. The mature protein comprises 122 amino acids with two conserved intrachain disulfide bonds (Cys95–Cys105 and Cys119–Cys139), and two allelic variants (Cys26 or Arg26) exist in the human population with comparable inhibitory activities [1].

Why Cystatin D Cannot Be Replaced by Cystatin C or Other Type 2 Cystatins for Targeted Cysteine Protease Studies


Cystatin D's unique inhibition spectrum and tissue distribution render it non-interchangeable with other type 2 cystatins. While cystatin C acts as a broad-spectrum inhibitor of all papain-like cathepsins (including cathepsin B with a Ki in the low nanomolar range), cystatin D displays minimal inhibition of cathepsin B (Ki > 1 µM) [1]. Furthermore, in bone biology applications, cystatin D is 200-fold less potent than cystatin C as an inhibitor of cathepsin K activity and 10-fold less potent as an inhibitor of osteoclastogenesis, yet both are equipotent as inhibitors of bone resorption [2]. This functional divergence means substituting cystatin C for cystatin D in an experimental system would produce markedly different protease inhibition outcomes, particularly for cathepsin S-, H-, or K-dependent processes.

Cystatin D (142539-78-4) Quantitative Differentiation: Ki Values, Structural Specificity, and Functional Selectivity


Cystatin D vs. Cystatin C: Divergent Cathepsin Inhibition Profiles (Ki Comparison)

Cystatin D exhibits a restricted and rank-order inhibition profile that is quantitatively distinct from cystatin C. Specifically, cystatin D does not inhibit cathepsin B (Ki > 1 µM), whereas cystatin C inhibits cathepsin B with a Ki in the low nanomolar range [1]. Cystatin D also demonstrates a 10- to 100-fold lower potency for cathepsin L (Ki = 25 nM) compared to cystatin C (Ki = 0.1–0.5 nM), but retains tight binding to cathepsin S (Ki = 0.24 nM) and cathepsin H (Ki = 8.5 nM) [1].

Protease Inhibition Cysteine Cathepsins Enzyme Kinetics

Cystatin D vs. Cystatin C: Functional Selectivity in Bone Biology (Bone Resorption vs. Osteoclastogenesis)

In mouse calvarial bone resorption assays, human cystatins C and D are equipotent inhibitors. However, cystatin D is 10-fold less potent as an inhibitor of osteoclastogenesis and 200-fold less potent as an inhibitor of cathepsin K activity compared to cystatin C [1]. This functional uncoupling suggests that cathepsin K is not the primary target in bone resorption and that different cysteine proteases are involved in osteoclast formation and bone degradation.

Bone Biology Osteoclast Differentiation Cathepsin K

Cystatin D Structural Basis for Restricted Inhibition: Unique Peptidase-Interacting Regions

Crystal structures of recombinant human Arg26-cystatin D solved at 1.8 Å resolution reveal that the peptidase-interacting regions differ from those of other cystatins [1]. These structural differences provide a plausible explanation for cystatin D's restricted inhibitory specificity—namely, its inability to inhibit cathepsin B and legumain-related enzymes. Specifically, variations in the N-terminal trunk and the first hairpin loop (the so-called 'QVVAG' region) alter the complementarity with the primed and non-primed subsites of target proteases [1].

Structural Biology Protein Engineering Inhibitor Design

Cystatin D (142539-78-4) Application Scenarios: From Selective Protease Inhibition to Cancer Research


Selective Inhibition of Cathepsin S and H in Complex Biological Fluids

Cystatin D's characteristic inhibition profile (Ki = 0.24 nM for cathepsin S; Ki = 8.5 nM for cathepsin H; negligible inhibition of cathepsin B) enables the selective targeting of cathepsin S or H activity in saliva, tears, or cell culture supernatants where multiple cysteine cathepsins coexist [1]. This is particularly valuable for dissecting the specific contributions of cathepsin S to antigen presentation or cathepsin H to prohormone processing without off-target inhibition of cathepsin B or L. Recombinant cystatin D (Arg46 variant) is commercially available and validated for activity assays with an IC50 < 200 nM against papain .

Decoupling Bone Resorption from Osteoclastogenesis in Osteoclast Biology

In bone biology research, cystatin D can be used to experimentally separate the processes of bone resorption and osteoclast formation. While cystatin D and cystatin C are equipotent inhibitors of bone resorption, cystatin D is 10-fold weaker at inhibiting osteoclastogenesis and 200-fold weaker at inhibiting cathepsin K [2]. This differential potency makes cystatin D a superior tool for studies aiming to identify the distinct cysteine proteases driving osteoclast differentiation versus those mediating matrix degradation.

Structural Template for Designing Restricted-Spectrum Cysteine Protease Inhibitors

The 1.8 Å crystal structure of cystatin D (PDB: 1ROA) reveals unique peptidase-interacting surface features that underpin its restricted inhibition profile [3]. For academic or industrial protein engineering teams developing selective inhibitors of cathepsin S or cathepsin H, the cystatin D scaffold serves as a starting point for rational design or directed evolution to further narrow or modulate specificity. This structural information is not available for all cystatin family members at comparable resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for cystatin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.